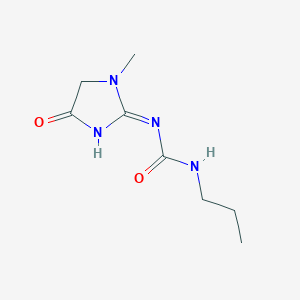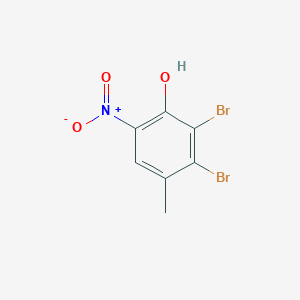
2,3-Dibromo-4-methyl-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methyl-6-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a suitable solvent like glacial acetic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization from solvents like ethanol or acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-Dibromo-4-methyl-6-aminophenol.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-methyl-6-nitrophenol involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the bromine atoms can form halogen bonds with proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibromo-6-nitrophenol
- 2,6-Dibromo-4-nitrophenol
- 2,3-Dibromo-4-nitrophenol
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties due to these substituents .
Eigenschaften
CAS-Nummer |
89883-13-6 |
|---|---|
Molekularformel |
C7H5Br2NO3 |
Molekulargewicht |
310.93 g/mol |
IUPAC-Name |
2,3-dibromo-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-2-4(10(12)13)7(11)6(9)5(3)8/h2,11H,1H3 |
InChI-Schlüssel |
YHZLZLLRBNGFMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Br)Br)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)

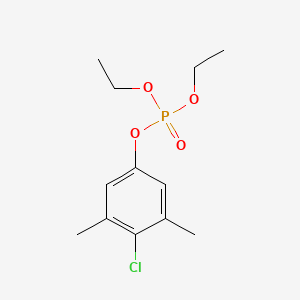
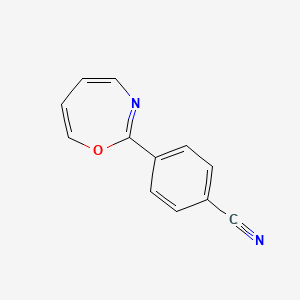
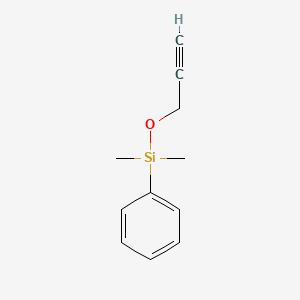
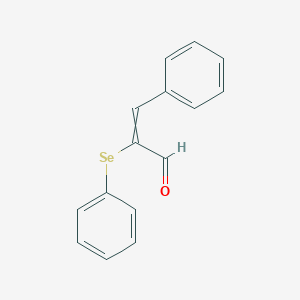
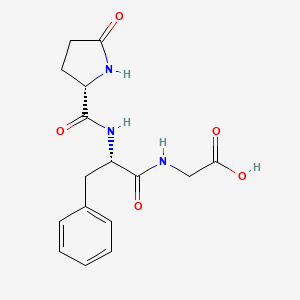
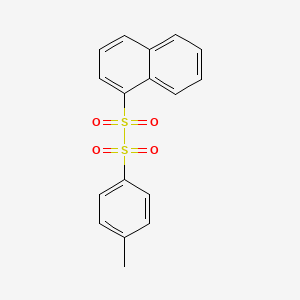
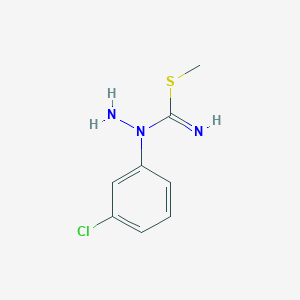
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
